molecular formula C12H10N4 B11761086 1,3-Bis(1H-imidazol-4-yl)benzene

1,3-Bis(1H-imidazol-4-yl)benzene

Cat. No.: B11761086
M. Wt: 210.23 g/mol
InChI Key: LPKKFALXHICYKP-UHFFFAOYSA-N
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Description

1,3-Di(1H-imidazol-5-yl)benzene is a compound that features a benzene ring substituted with two imidazole groups at the 1 and 3 positions Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(1H-imidazol-5-yl)benzene typically involves the reaction of benzene derivatives with imidazole under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a metal catalyst and iodine, which promotes the formation of the imidazole ring . Another approach involves the use of amidoximes and enones, where heating the reagents at high temperatures in the presence of an iron catalyst leads to the desired product .

Industrial Production Methods

Industrial production of 1,3-Di(1H-imidazol-5-yl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(1H-imidazol-5-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-Di(1H-imidazol-5-yl)benzene involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(1H-imidazol-5-yl)benzene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. The presence of two imidazole rings at the 1 and 3 positions of the benzene ring allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-[3-(1H-imidazol-5-yl)phenyl]-1H-imidazole

InChI

InChI=1S/C12H10N4/c1-2-9(11-5-13-7-15-11)4-10(3-1)12-6-14-8-16-12/h1-8H,(H,13,15)(H,14,16)

InChI Key

LPKKFALXHICYKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN2)C3=CN=CN3

Origin of Product

United States

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